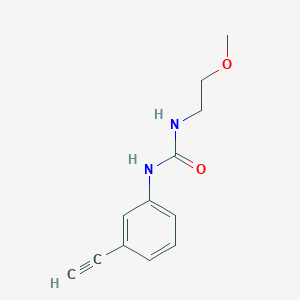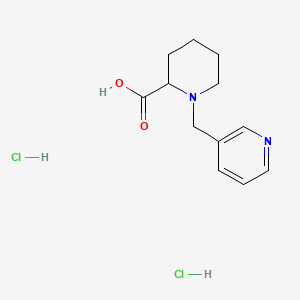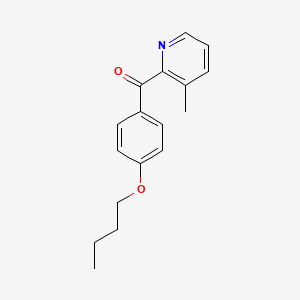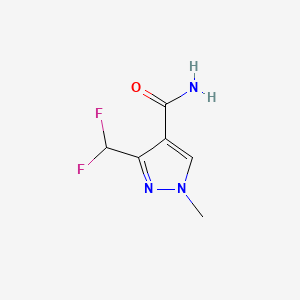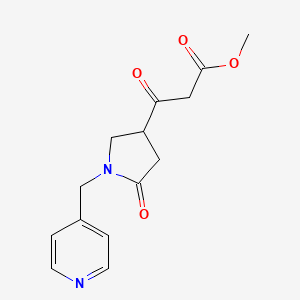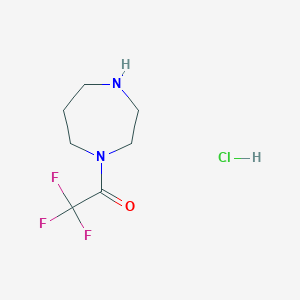
1-(Trifluoroacetyl)-1,4-diazepane hydrochloride
Vue d'ensemble
Description
Trifluoroacetyl compounds are generally used as precursors in various chemical reactions . They are often involved in the synthesis of heterocycles and metal chelates .
Synthesis Analysis
The synthesis of trifluoroacetyl derivatives often involves the reaction of trifluoroacetic acid with other compounds . For example, 1,1,1-Trifluoroacetylacetone is prepared by the condensation of esters of trifluoroacetic acid with acetone .Molecular Structure Analysis
The molecular structure of trifluoroacetyl compounds can be complex and varies depending on the specific compound. For example, 1,1,1-Trifluoroacetylacetone has the formula CF3C(O)CH2C(O)CH3 .Chemical Reactions Analysis
Trifluoroacetyl compounds can participate in various chemical reactions. For instance, they can be used in the synthesis of trifluoromethyl-4,5-dihydro-1,2,4-oxadiazoles and trifluoromethyl-1,2,4-oxadiazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoroacetyl compounds can vary depending on the specific compound. For example, 1,1,1-Trifluoroacetylacetone is a colorless liquid with a density of 1.27 g/cm3 .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
1,4-Diazepines, including derivatives similar to 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride, are synthesized through various chemical routes, highlighting their structural diversity and the potential for targeted modifications to enhance their pharmaceutical utility. These synthetic strategies are crucial for developing compounds with improved biological activities and for exploring their interaction mechanisms within biological systems (Rashid et al., 2019).
Biological and Pharmaceutical Applications
The primary significance of 1,4-diazepine derivatives lies in their wide range of biological activities. They exhibit antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This diverse biological activity profile suggests that compounds like this compound could be explored for potential pharmaceutical applications, offering a basis for the development of new therapeutic agents. The exploration of 1,4-diazepines in medicinal chemistry underscores the importance of understanding their mechanisms of action, which could lead to novel treatments for a variety of conditions (Rashid et al., 2019).
Safety and Hazards
Propriétés
IUPAC Name |
1-(1,4-diazepan-1-yl)-2,2,2-trifluoroethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)6(13)12-4-1-2-11-3-5-12;/h11H,1-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIWCBGRANKIML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1531118.png)
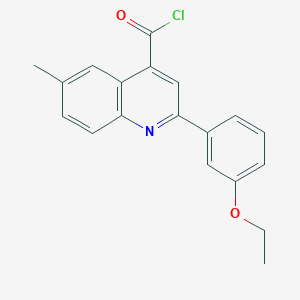
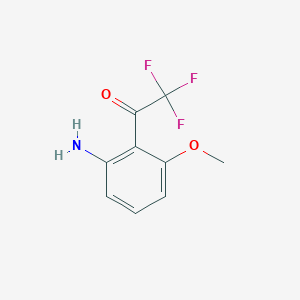
![[2-(5-Fluoro-1H-benzimidazol-2-yl)ethyl]methylamine dihydrochloride](/img/structure/B1531123.png)
![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B1531124.png)
![{3-[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]propyl}amine hydrochloride](/img/structure/B1531125.png)
![2-[4-(tert-Butoxycarbonyl)piperazino]-5-nitronicotinic acid](/img/structure/B1531128.png)

